2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid
Description
2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid (CAS: 950070-23-2) is a fluorinated heterocyclic compound featuring a benzoic acid core linked to a 1,3-oxazole ring substituted with a 4-fluorophenyl group. This compound belongs to a broader class of oxazole derivatives known for their applications in medicinal chemistry, material science, and fluorescent probes due to their electronic and steric properties . The benzoic acid moiety enhances solubility in polar solvents and provides a reactive site for further functionalization, while the fluorophenyl group contributes to metabolic stability and influences intermolecular interactions, such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)14-9-18-15(21-14)12-3-1-2-4-13(12)16(19)20/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRXZOYVXJNYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(O2)C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950070-23-2 | |
| Record name | 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of 2-Carboxybenzaldehyde Derivatives
A widely reported method involves the cyclocondensation of 2-carboxybenzaldehyde derivatives with 4-fluorophenyl-substituted precursors. For instance, Doroshenko et al. demonstrated a two-step protocol starting with 2-(5-phenyl-oxazol-2-yl)benzoic acid (Fig. 1):
Acid Chloride Formation :
Coupling and Cyclization :
- The acid chloride solution is added to 4-fluoro-ω-aminoacetophenone hydrochloride (0.72 g, 3.8 mmol) in water (20 mL).
- The mixture is basified to pH ~9 using saturated sodium carbonate, stirred for 1 hour, and filtered.
- The intermediate is dissolved in concentrated sulfuric acid (25 mL) and left at room temperature for 7 hours to facilitate cyclization.
- Crystallization from hexane yields the target compound as a colorless solid (60% yield , m.p. 98–99°C).
Key Parameters :
- Temperature : Reflux (thionyl chloride), room temperature (cyclization).
- Catalyst : Sulfuric acid for intramolecular cyclization.
- Yield : 60% (optimized for scale-up).
Polyphosphoric Acid-Mediated Cyclodehydration
Kuş et al. reported a condensation strategy using polyphosphoric acid (PPA) to synthesize oxazole-5(4H)-one derivatives:
Hippuric Acid Derivative Preparation :
Condensation with 4-Fluorobenzaldehyde :
Optimization Notes :
- Solvent System : Ethyl acetate/n-hexane (1:4) improves separation.
- Yield Range : 13–75%, depending on substituent electronic effects.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate reaction kinetics. Example 8 from patent CN104974106A outlines a scalable route:
Oxadiazole Intermediate Synthesis :
- Monoalkyl oxalate hydrazide is prepared via ammonolysis of diethyl oxalate.
- Acylation with 4-fluorophenylacetic anhydride forms 2-hydrazide-monoalkyl oxalate .
Dehydration-Ring Closure :
Decarboxylation and Functionalization :
Advantages :
- Reaction Time : Reduced from 8 hours to 20 minutes.
- Green Chemistry : Eliminates toxic solvents like carbon tetrachloride.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Ambedkar et al. adapted SPPS techniques for oxazole synthesis using Wang resin :
Resin Loading :
- 2-Carboxybenzaldehyde is immobilized on Wang resin via ester linkage.
Oxazole Ring Formation :
Critical Factors :
- Catalyst : CuI (5 mol%) ensures regioselectivity.
- Temperature : Room temperature prevents epimerization.
Comparative Analysis of Synthetic Routes
Key Observations :
- Cyclocondensation offers the highest yield (60%) but requires hazardous reagents like thionyl chloride.
- Microwave synthesis balances speed and yield, ideal for high-throughput applications.
- SPPS achieves superior purity but involves costly resins and specialized equipment.
Challenges and Optimization Strategies
Regioselectivity in Oxazole Formation :
Acid Sensitivity :
Scale-Up Limitations :
- Column chromatography purification is impractical for industrial synthesis. Crystallization-driven purification (e.g., hexane/ethyl acetate) is preferred.
Chemical Reactions Analysis
Oxazole Ring Substitution
The compound undergoes electrophilic/nucleophilic substitution at the oxazole ring. For example:
-
Fluorine Substitution : Fluorine atoms in the para position of the phenyl ring can be replaced, though this may reduce activity in certain biological contexts .
-
Functional Group Introduction : Polar groups (e.g., cyano, carboxyl) can be introduced, but this often diminishes activity due to steric or electronic effects .
Cyclization and Ring Transformation
The oxazole ring can be converted into other heterocycles (e.g., 1,3,4-oxadiazole, triazoles) through reactions such as:
-
Robinson–Gabriel Cyclization : Using phosphoryl trichloride to form triazoles or other heterocycles .
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Hydrogen Bond Acceptor Optimization : Nitrogen positioning in heterocycles affects activity, as seen in triazole derivatives .
Substitution Patterns and Activity
| Compound Modification | EC<sub>200</sub> (µM) | Oral Absorption (*C<sub>max</sub>, AUC) |
|---|---|---|
| Oxazole (14g) | 0.05 | *C<sub>max</sub> = 0.33 µM, AUC = 1.33 µM·h |
| Triazole (14d) | 0.15 | *C<sub>max</sub> = 5.44 µM, AUC = 26.1 µM·h |
| Cyano-substituted | 0.02 | *C<sub>max</sub> < detection limit |
Adapted from , showing how substituents influence activity and pharmacokinetics.
5-Lipoxygenase Inhibition
| Compound | Substituent Pattern | IC<sub>50</sub> (µM) |
|---|---|---|
| 14 | 4-F | 94 |
| 15 | 2,4-(F)<sup>2</sup> | 100 |
| 16 | 4-F, 3,5-(Cl)<sup>2</sup> | 50 |
Data from , demonstrating the impact of aryl substitutions on enzymatic inhibition.
Bioactivity-Driven Reaction Optimization
Antimicrobial and Antioxidant Properties
-
Antimicrobial Activity : Derivatives exhibit MIC values comparable to ciprofloxacin (e.g., Staphylococcus aureus: MIC = 16 µg/mL).
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Antioxidant Effects : Substituents like fluoro groups enhance lipid peroxidation inhibition and cytochrome P450 interactions .
Pharmacokinetic Considerations
-
Hydrophobic substituents (e.g., fluorine) improve activity but may reduce solubility .
-
Polar groups (e.g., cyano) increase activity but worsen absorption .
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxazole Formation | Ethyl chloroformate, 4-methylmorpholine | Cyclodehydration ring closure |
| Substitution | SOCl<sub>2</sub>, Na<sub>2</sub>CO<sub>3</sub> | Fluorophenyl group incorporation |
| Triazole Conversion | Phosphoryl trichloride, reflux | Heterocycle transformation |
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid is its antimicrobial activity . Research has shown that derivatives of this compound exhibit significant antibacterial effects against various pathogens.
Case Study: Antibacterial Efficacy
A study investigated the in vitro antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting effectiveness comparable to traditional antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Ciprofloxacin | 8 |
| Escherichia coli | 32 | Gentamicin | 16 |
Anticancer Potential
In addition to its antimicrobial properties, this compound has been studied for its anticancer potential . Research indicates that the compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cancer Cell Proliferation Inhibition
A notable study evaluated the effects of this compound on human cancer cell lines, including breast and colon cancer. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in a dose-dependent manner .
| Cancer Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | DMSO Control |
| HT29 (Colon Cancer) | 15 | DMSO Control |
Mechanism of Action
The mechanism of action of 2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the oxazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Ortho-POPOP Derivatives
Compounds like 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole (C₂₄H₁₅FN₂O₂) share a structural motif with the target compound, featuring dual oxazole rings attached to a central benzene ring. Key differences include:
- Dihedral Angles: In ortho-POPOP analogs, the dihedral angles between the central benzene ring and oxazole substituents range from 10.7° to 64.1°, creating significant steric hindrance and non-planarity. This contrasts with 2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid, where the benzoic acid group likely reduces torsional strain due to hydrogen-bonding interactions .
- Fluorine Disorder: In ortho-POPOP derivatives, fluorine atoms exhibit positional disorder (occupancies: 0.627 and 0.373), influencing crystal packing through C–H···F hydrogen bonds.
Halogen-Substituted Analogs
Isostructural compounds with halogen substitutions (e.g., 4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-thiazole derivatives) demonstrate that small changes in substituents can alter crystallographic parameters without disrupting isostructurality. For example:
| Compound | Substituent | Crystal System | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 4-(4-Fluorophenyl)-thiazole | F | Monoclinic | 24.3 | |
| 4-(4-Chlorophenyl)-thiazole | Cl | Monoclinic | 24.3 |
Fluorescence Properties
Ortho-POPOP derivatives exhibit high Stokes shifts (~100 nm) due to intramolecular charge transfer and steric hindrance. The target compound’s fluorescence efficiency is expected to be lower due to the electron-withdrawing benzoic acid group, which may quench excited-state emissions .
Physicochemical and Pharmacological Profiles
| Property | This compound | 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid | 5-(4-Fluorophenyl)-ortho-POPOP |
|---|---|---|---|
| Molecular Weight (g/mol) | 284.25 | 268.27 | 382.38 |
| Solubility | High in polar solvents (DMSO, MeOH) | Moderate in DMSO | Low in water |
| LogP (Predicted) | 3.2 | 2.8 | 4.5 |
| Fluorescence λmax | Not reported | 340 nm (weak) | 420 nm (strong) |
Data sources: .
Biological Activity
2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid is a compound of interest due to its potential therapeutic applications and biological activities. The presence of the oxazole ring and the fluorophenyl group contributes to its chemical properties, influencing its interaction with biological systems. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 285.27 g/mol
This compound features a benzoic acid moiety linked to a 1,3-oxazole ring substituted with a 4-fluorophenyl group.
Antimicrobial Activity
Studies have shown that compounds containing oxazole derivatives exhibit significant antimicrobial properties. In a comparative study, derivatives similar to this compound demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were determined and are summarized in Table 1.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Other Oxazole Derivative A | 16 | Escherichia coli |
| Other Oxazole Derivative B | 64 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
Research indicates that the compound exhibits anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro assays showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures. The results are presented in Table 2.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 50 | 75 |
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown competitive inhibition against cyclooxygenase (COX) enzymes. The IC50 values for COX inhibition are detailed in Table 3.
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 10 |
| COX-2 | 8 |
Case Studies
One notable case study involved the application of this compound in a murine model of inflammation. Mice treated with varying doses of this compound exhibited reduced paw edema compared to controls. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for 2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of fluorinated benzaldehyde derivatives with appropriate precursors to form the oxazole ring. For example, analogous oxazole derivatives are synthesized via reactions involving 2-furaldehyde or substituted benzaldehydes under controlled conditions (e.g., reflux in ethanol with catalytic acid) . Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions, infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
